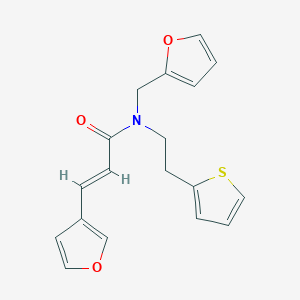

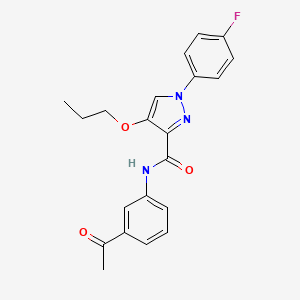

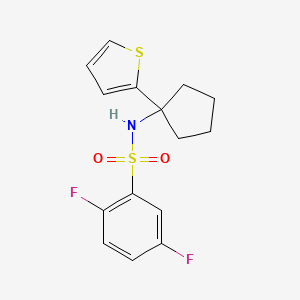

![molecular formula C23H21FN4O2 B2714406 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953245-13-1](/img/structure/B2714406.png)

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Evaluation

Research often focuses on the synthesis and biological evaluation of novel compounds for potential therapeutic applications. For example, studies have explored the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives for imaging purposes in neurodegenerative diseases like Alzheimer's, indicating the relevance of this chemical structure in developing diagnostic tools (Fookes et al., 2008).

Antiviral and Anticancer Properties

Compounds within the imidazo[1,2-a]pyridine family have been evaluated for their antiviral and anticancer properties. For instance, there has been significant interest in discovering compounds with potent antiviral activity against a range of viruses. This research often involves the exploration of novel chemical entities that could serve as lead compounds for the development of new antiviral drugs (Erik De Clercq, 2009).

Imaging Agents for Neurodegenerative Disorders

Imaging agents based on fluorinated imidazo[1,2-a]pyridines have been synthesized for potential use in positron emission tomography (PET) scans to study neurodegenerative disorders. These compounds have shown promise due to their selectivity and affinity for specific receptors in the brain, offering insights into the progression of diseases like Alzheimer's (Zeng et al., 2006).

Neuroprotective Effects

Some compounds in the related chemical families have been studied for their neuroprotective effects, indicating potential therapeutic applications in protecting nerve cells against damage, degeneration, or impairment of function. This area of research is crucial for addressing diseases such as Parkinson's and Alzheimer's, where neurodegeneration is a key characteristic (Hassan et al., 2012).

将来の方向性

While specific future directions for this compound are not provided in the search results, the synthesis of related imidazo[1,2-a]pyridines is an area of active research due to their promising and diverse bioactivity . There is a need for more efficient synthesis methods, particularly considering today’s environmental concerns and economic aspects .

作用機序

Target of Action

The primary target of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is Kynurenine monooxygenase (KMO) . KMO is a key enzyme in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

This compound: acts as an inhibitor of KMO . By inhibiting KMO, it prevents the conversion of kynurenine to 3-hydroxykynurenine, thereby shifting the pathway towards the production of kynurenic acid .

Biochemical Pathways

The compound affects the kynurenine pathway, a major route of tryptophan metabolism . By inhibiting KMO, it increases the production of kynurenic acid, a neuroprotective agent . This shift in the pathway can have downstream effects on neurological function and potentially provide therapeutic benefits in conditions such as Huntington’s disease .

Pharmacokinetics

The ADME properties of This compound Related compounds have demonstrated high brain permeability and a long-lasting pharmacokinetics profile in animal models . These properties suggest that the compound may have good bioavailability and could reach its target sites in the brain effectively .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its impact on the kynurenine pathway . By increasing the production of kynurenic acid, it may exert neuroprotective effects . In animal models, administration of a related compound increased levels of kynurenic acid in the brain .

特性

IUPAC Name |

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-3-17(15-7-5-4-6-8-15)23(29)26-19-13-16(9-10-18(19)24)20-14-28-21(25-20)11-12-22(27-28)30-2/h4-14,17H,3H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMJEKRCLODNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)

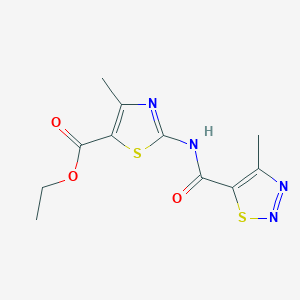

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2714327.png)

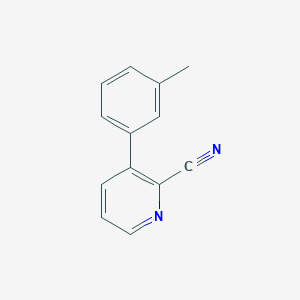

![4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

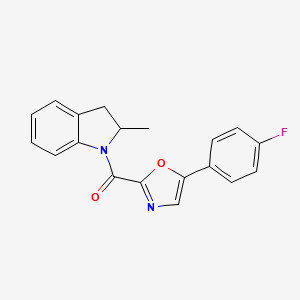

![2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2714333.png)

![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)